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Cat. No.: B166964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Pyrasulfotole is a selective, post-emergence herbicide belonging to the pyrazolone class of

chemicals. Its herbicidal activity stems from the inhibition of the enzyme 4-

hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis

pathway in plants. This technical guide provides a comprehensive overview of the toxicological

profile of Pyrasulfotole, drawing from a wide range of studies conducted for regulatory

purposes across the globe. The information presented herein is intended to serve as a critical

resource for researchers, scientists, and professionals in drug development, offering detailed

insights into the safety and potential hazards of this compound. This document summarizes

key toxicological endpoints, details the methodologies of pivotal studies, and presents visual

representations of its mechanism of action and experimental workflows.

Toxicokinetics and Metabolism
Studies in rats indicate that Pyrasulfotole is rapidly absorbed following oral administration,

with approximately 60% of the administered dose being absorbed and excreted in the urine

within six hours.[1][2] By 48 to 52 hours post-administration, around 70-75% of the dose is

recovered in the urine and about 30% in the feces.[3] Less than 2% of the administered dose

remains in the body, with the highest residual concentrations found in the liver and kidneys,

indicating a low potential for bioaccumulation.[1][2] The metabolism of Pyrasulfotole in rats is

limited, with the parent compound being the major component excreted. A desmethyl derivative
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has been identified as the most abundant metabolite, accounting for less than 9% of the

metabolites in urine and feces.

Acute Toxicity
Pyrasulfotole exhibits low acute toxicity via the oral, dermal, and inhalation routes of

exposure.

Study Type Species Route Endpoint
Value

(mg/kg bw)

Toxicity

Category

Acute Oral Rat Oral LD50 >2000 Low

Acute Dermal Rat Dermal LD50 >2000 Low

Acute

Inhalation
Rat Inhalation LC50 >5.03 mg/L Low

Data sourced from US EPA Pesticide Fact Sheet.

Pyrasulfotole is not a skin irritant in rabbits and is not a skin sensitizer in guinea pigs.

However, it is considered a moderate eye irritant in rabbits.

Subchronic and Chronic Toxicity
Repeated dose studies have been conducted in multiple species to evaluate the long-term

effects of Pyrasulfotole exposure. The primary target organs identified in these studies include

the eyes, urinary system, and in some cases, the thyroid and liver.

Subchronic Toxicity
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Study Duration Species
NOAEL (mg/kg

bw/day)

LOAEL (mg/kg

bw/day)

Key Findings at

LOAEL

28-day Mouse (male) - ~961

Histopathological

changes in the

urinary bladder.

28-day Dog - ~171

Increased serum

triglycerides and

elevated liver

weights.

28-day Dermal Rat 10 100

Focal

degeneration of

the pancreas and

alteration of

thyroid colloid.

90-day Rat (female) 2.32 77

Increased liver

weight, corneal

opacity, and

microscopic

renal

abnormalities.

90-day Rat (male) 66 454

Corneal opacity,

mortality, and

histopathology in

the kidney,

urinary bladder,

thyroid, and

ureters.

90-day Dog 40/33 (M/F) >40/33 (M/F)
No adverse

effects observed.

Chronic Toxicity and Carcinogenicity
Long-term dietary studies have been conducted in rats and mice to assess the chronic toxicity

and carcinogenic potential of Pyrasulfotole.
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Study Duration Species
NOAEL (mg/kg

bw/day)

LOAEL (mg/kg

bw/day)

Key Findings at

LOAEL

2-year Rat 1 10

Corneal and

retinal lesions,

increased liver

weight,

centrilobular

hepatocellular

hypertrophy, and

raised plasma

cholesterol.

18-month Mouse - 14

Increased

incidence of

gallstones.

Carcinogenicity Assessment: Pyrasulfotole is classified as having "Suggestive Evidence of

Carcinogenic Potential". This classification is based on:

An increased incidence of corneal squamous cell tumors in male rats at the highest dose

tested in a combined chronic toxicity/carcinogenicity study.

An increased incidence of urinary bladder transitional cell tumors in male and female mice at

the highest dose tested in a carcinogenicity study.

It is important to note that these tumors were observed at high dose levels that also caused

significant other toxicities. The US EPA has concluded that a nonlinear (threshold) approach for

cancer risk assessment is appropriate for Pyrasulfotole.

Genotoxicity
Pyrasulfotole has been evaluated in a battery of in vitro and in vivo genotoxicity assays and

has been found to be non-mutagenic and non-clastogenic.
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Assay Type Test System Result

Bacterial Reverse Mutation

(Ames Test)
Salmonella typhimurium Negative

In vitro Chromosomal

Aberration

Chinese Hamster Ovary (CHO)

cells
Negative

In vivo Mouse Micronucleus Mouse bone marrow Negative

Reproductive and Developmental Toxicity
Reproductive Toxicity
In a two-generation reproductive toxicity study in rats, parental toxicity was observed, including

effects on the thyroid. Offspring toxicity, primarily ocular effects, was observed at the same or

higher doses than parental toxicity. There was no evidence of effects on reproductive

parameters.

Developmental Toxicity

Species

Maternal

NOAEL

(mg/kg

bw/day)

Maternal

LOAEL

(mg/kg

bw/day)

Developmen

tal NOAEL

(mg/kg

bw/day)

Developmen

tal LOAEL

(mg/kg

bw/day)

Key

Developmen

tal Findings

at LOAEL

Rat 10 100 10 100

Increased

fetal and/or

litter skeletal

variations;

decreased

fetal body

weight

(males).

Rabbit 75 250 10 75

Increased

incidences of

fetal/litter

skeletal

variations.
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In the developmental toxicity study in rabbits, there was evidence of increased quantitative

susceptibility of the fetus, with developmental effects occurring at a dose that did not produce

maternal toxicity. However, clear NOAELs were established for these effects.

Mechanism of Action: HPPD Inhibition and Ocular
Toxicity
The primary mechanism of action of Pyrasulfotole in mammals is the inhibition of the hepatic

enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the

catabolism of the amino acid tyrosine. Inhibition of HPPD leads to an accumulation of tyrosine

in the blood (tyrosinemia). In rats, high levels of tyrosinemia are associated with ocular toxicity,

including corneal opacities, neovascularization, and inflammation. This effect is species-

specific, with mice being less susceptible due to a more efficient alternative pathway for

tyrosine metabolism.
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Mechanism of Pyrasulfotole-Induced Ocular Toxicity

Pyrasulfotole
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Increased Blood Tyrosine
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Ocular Toxicity
(in rats)

Causes

Blockage leads to

Click to download full resolution via product page

Caption: Mechanism of Pyrasulfotole-induced ocular toxicity.

Experimental Protocols
The toxicological studies on Pyrasulfotole were conducted in accordance with internationally

recognized guidelines, primarily those established by the Organisation for Economic Co-

operation and Development (OECD). While the full, detailed study reports are not publicly

available, the following sections describe the general methodologies for the key experiments

based on the relevant OECD guidelines.
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90-Day Oral Toxicity Study in Rodents (Based on OECD
408)

Objective: To evaluate the subchronic oral toxicity of a substance administered daily for 90

days.

Test System: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. At

least 10 males and 10 females per dose group are required.

Dose Administration: The test substance is administered orally, usually mixed in the diet,

dissolved in drinking water, or by gavage. At least three dose levels and a concurrent control

group are used.

Observations:

Clinical Signs: Animals are observed daily for signs of toxicity.

Body Weight and Food/Water Consumption: Measured weekly.

Ophthalmological Examination: Conducted prior to the study and at termination.

Hematology and Clinical Biochemistry: Blood samples are collected at termination for

analysis of a comprehensive range of parameters.

Urinalysis: Conducted at termination.

Pathology:

Gross Necropsy: All animals are subjected to a full gross necropsy.

Organ Weights: Key organs are weighed.

Histopathology: A comprehensive set of tissues from all animals in the control and high-

dose groups are examined microscopically. Tissues from lower-dose groups showing

treatment-related effects are also examined.
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General Workflow for a 90-Day Oral Toxicity Study (OECD 408)

Study Initiation
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(e.g., Rats)
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Dose Groups
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(90 Days)

In-life Observations
- Clinical Signs
- Body Weight

- Food/Water Intake

Study Termination

Data Analysis &
Reporting

Gross Necropsy &
Organ Weights

Blood & Urine Collection
(Hematology, Clinical Chemistry)

Tissue Collection &
Histopathological Examination
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Caption: General workflow for a 90-day oral toxicity study.
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Carcinogenicity Study in Rodents (Based on OECD 451)
Objective: To observe test animals for a major portion of their life span for the development

of neoplastic lesions after exposure to a test substance.

Test System: Typically, rats (24 months) and mice (18 months) are used. At least 50 males

and 50 females per dose group are recommended.

Dose Administration: The test substance is usually administered in the diet. At least three

dose levels and a control group are used. The highest dose should induce minimal toxicity

without significantly altering the normal lifespan.

Observations: Similar to the 90-day study, but conducted over a longer duration. This

includes daily clinical observations, weekly body weight and food consumption

measurements, and regular hematological evaluations.

Pathology: A complete histopathological examination of a comprehensive list of organs and

tissues from all animals is performed.

Prenatal Developmental Toxicity Study (Based on OECD
414)

Objective: To assess the effects of the test substance on the pregnant female and the

developing embryo and fetus.

Test System: Usually conducted in rats and rabbits. At least 20 pregnant females per dose

group are recommended.

Dose Administration: The test substance is administered daily by gavage from implantation

to the day before cesarean section. At least three dose levels and a control group are used.

Maternal Observations: Daily clinical observations, weekly body weight and food

consumption measurements.

Fetal Examinations: Near term, females are euthanized, and the uterus is examined for the

number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are

weighed, sexed, and examined for external, visceral, and skeletal abnormalities.
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Bacterial Reverse Mutation Test (Ames Test) (Based on
OECD 471)

Objective: To detect gene mutations induced by the test substance using strains of

Salmonella typhimurium and Escherichia coli.

Methodology: The test is conducted with and without an exogenous metabolic activation

system (S9 fraction from rat liver) to mimic mammalian metabolism. Several concentrations

of the test substance are tested. The bacteria are exposed to the test substance and plated

on a minimal medium. The number of revertant colonies (colonies that have mutated back to

a state where they can synthesize an essential amino acid) is counted and compared to the

control.

Ecotoxicology
Pyrasulfotole is practically non-toxic to birds on an acute oral basis. It is also of low toxicity to

bees. However, as a herbicide, it is toxic to non-target terrestrial and aquatic plants.

Conclusion
Pyrasulfotole has a well-characterized toxicological profile, demonstrating low acute toxicity.

The primary toxicological concerns identified in animal studies are ocular toxicity in rats, which

is linked to its mechanism of action (HPPD inhibition and subsequent tyrosinemia), and urinary

system effects at high doses. There is suggestive evidence of carcinogenicity at high, toxic

doses in rodents, but the compound is not genotoxic. Developmental effects have been

observed, with some evidence of increased susceptibility in the rabbit fetus. The available data,

derived from a comprehensive set of studies conducted according to international guidelines,

allows for a thorough risk assessment for human health. Researchers and professionals

working with Pyrasulfotole or structurally related HPPD inhibitors should be aware of these

potential hazards and handle the compound with appropriate safety precautions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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